2,3-Dimethylpent-3-en-1-ol

Stereochemistry Olfactory receptor interaction Isomer-specific procurement

2,3-Dimethylpent-3-en-1-ol (CAS 90388-39-9) is a C₇ branched-chain unsaturated primary alcohol belonging to the allylic alcohol subclass, specifically identified as the (Z)-stereoisomer — (3Z)-2,3-dimethyl-3-penten-1-ol — with the hydroxyl group at position 1 and a tetrasubstituted double bond between carbons 3 and 4. Its molecular formula is C₇H₁₄O (MW 114.19 g/mol) and it carries a predicted ACD/LogP of 1.98, a boiling point of approximately 159 °C, and a flash point of approximately 32 °C (ACD/Labs predicted data).

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 90388-39-9
Cat. No. B14075725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylpent-3-en-1-ol
CAS90388-39-9
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC=C(C)C(C)CO
InChIInChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3
InChIKeyLLZSFWXLMHONIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylpent-3-en-1-ol (CAS 90388-39-9) — Procurement-Relevant Identity, Stereochemistry, and Physicochemical Baseline


2,3-Dimethylpent-3-en-1-ol (CAS 90388-39-9) is a C₇ branched-chain unsaturated primary alcohol belonging to the allylic alcohol subclass, specifically identified as the (Z)-stereoisomer — (3Z)-2,3-dimethyl-3-penten-1-ol — with the hydroxyl group at position 1 and a tetrasubstituted double bond between carbons 3 and 4 . Its molecular formula is C₇H₁₄O (MW 114.19 g/mol) and it carries a predicted ACD/LogP of 1.98, a boiling point of approximately 159 °C, and a flash point of approximately 32 °C (ACD/Labs predicted data) . The compound is classified under GHS as Flam. Liq. 3 (H226), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336) [1]. It is primarily sourced at ≥95% purity for research and industrial use as a fragrance ingredient candidate, a synthetic building block, and a chemical intermediate [1].

Why Generic Substitution Fails for 2,3-Dimethylpent-3-en-1-ol (CAS 90388-39-9): Stereochemical, Physicochemical, and Toxicological Non-Interchangeability


2,3-Dimethylpent-3-en-1-ol cannot be freely interchanged with other branched unsaturated C₅–C₇ alcohols or positional isomers because three structural factors co-determine its performance: (i) the (Z)-configuration at the C3–C4 double bond dictates molecular shape and, by extension, olfactory receptor interactions and metabolic fate, distinguishing it from the (E)-isomer (CAS 3778-92-5) ; (ii) the presence of two methyl substituents at C2 and C3 elevates lipophilicity (ACD/LogP ~1.98) and raises the boiling point by approximately 16 °C relative to the positional isomer 2,3-dimethyl-4-penten-2-ol, directly affecting distillation-based purification and fragrance evaporation profiles ; and (iii) within the class of branched unsaturated non-cyclic alcohols, acute oral toxicity is strongly chain-length-dependent — the RIFM Expert Panel has documented that shorter-chain members such as 3-methyl-2-buten-1-ol (prenol) exhibit oral LD₅₀ values as low as 810 mg/kg in rats, whereas C₇+ homologues consistently show oral LD₅₀ values exceeding 2,000 mg/kg, placing 2,3-dimethylpent-3-en-1-ol in a materially lower acute-toxicity tier [1][2]. Each of these dimensions is quantified in Section 3.

Product-Specific Quantitative Differentiation Evidence for 2,3-Dimethylpent-3-en-1-ol (CAS 90388-39-9)


Evidence 1 — Stereochemical Identity: (Z)-Isomer (CAS 90388-39-9) vs. (E)-Isomer (CAS 3778-92-5)

CAS 90388-39-9 is unambiguously assigned as the (Z)-stereoisomer — (3Z)-2,3-dimethyl-3-penten-1-ol — in which the higher-priority substituents (the C2 methyl and the C3–CH(CH₃)CH₂OH group) are oriented on the same face of the C3=C4 double bond . By contrast, CAS 3778-92-5 is the corresponding (E)-isomer, with these substituents on opposite faces . Although direct comparative odor-threshold or receptor-binding data for the two isomers have not been published in the peer-reviewed literature, the well-established structure-odor relationship in allylic alcohols — where double-bond configuration markedly influences odor character and threshold (e.g., cis-3-hexenol vs. trans-3-hexenol) — makes stereochemical identity a critical procurement specification. Procuring the incorrect isomer may yield divergent sensory and physicochemical performance.

Stereochemistry Olfactory receptor interaction Isomer-specific procurement

Evidence 2 — Boiling Point and Flash Point Differentiation vs. Positional Isomer 2,3-Dimethyl-4-penten-2-ol (CAS 19781-52-3)

The target compound exhibits a predicted normal boiling point of 158.7 ± 9.0 °C (at 760 mmHg) and a predicted flash point of 32.1 ± 3.7 °C . The regioisomeric tertiary allylic alcohol 2,3-dimethyl-4-penten-2-ol (CAS 19781-52-3), in which the hydroxyl group is at C2 rather than C1 and the double bond resides at C4, has a reported boiling point of 142.8 °C at 760 mmHg and a flash point of 49.9 °C [1]. The ~16 °C higher boiling point of the target compound enables cleaner separation from lower-boiling reaction byproducts during fractional distillation, while its ~18 °C lower flash point places it in a more stringent flammable-liquid handling category (Flam. Liq. 3, H226) that requires specific storage and transport protocols.

Distillation purification Flash point safety Thermal separation

Evidence 3 — Lipophilicity (LogP) Differentiation vs. Des-methyl Analog cis-3-Methylpent-3-en-1-ol (CAS 51446-29-8)

The target compound carries a predicted ACD/LogP of 1.98, reflecting the lipophilicity-enhancing effect of the two methyl substituents at C2 and C3 . The structurally related but des-2-methyl analog, cis-3-methylpent-3-en-1-ol (CAS 51446-29-8; C₆H₁₂O, MW 100.16), has a reported LogP of 1.335 . The ΔLogP of approximately +0.65 units translates to a roughly 4.5-fold increase in octanol-water partition coefficient, meaning the target compound partitions significantly more into hydrophobic phases — a critical parameter for fragrance substantivity on skin, emulsion stability, and extraction solvent selection.

Lipophilicity Formulation partitioning logP-driven selection

Evidence 4 — Vapor Pressure Differentiation vs. Positional Isomer 2,3-Dimethyl-4-penten-2-ol: Implications for Fragrance Evaporation Profile

The target compound has a predicted vapor pressure of 0.9 ± 0.6 mmHg at 25 °C . The positional isomer 2,3-dimethyl-4-penten-2-ol exhibits a vapor pressure of 2.22 mmHg at 25 °C [1] — approximately 2.5-fold higher. In fragrance applications, lower vapor pressure correlates with slower evaporation from the headspace and longer perceptible duration on a smelling strip or skin. This ~2.5× vapor pressure differential is attributable to the primary alcohol (–CH₂OH) in the target compound enabling stronger intermolecular hydrogen bonding compared to the tertiary alcohol (–C(CH₃)₂OH) in the comparator.

Vapor pressure Fragrance longevity Headspace concentration

Evidence 5 — Hydroformylation-Based Precursor Synthesis Efficiency: Non-Phosphine Rhodium Catalyst (99.9% Conversion, 81.3% Selectivity) vs. Prior-Art Phosphine Rhodium Catalyst (50% Conversion, 85–86% Selectivity)

US Patent 4,205,013A discloses a hydroformylation process for producing 2,3-dimethylpentanal — the direct precursor to 2,3-dimethylpent-3-en-1-ol via subsequent reduction — from 3-methyl-2-pentene using a non-phosphine rhodium carbonyl catalyst (rhodium 2-ethylhexanoate) [1]. Under optimized conditions (90 °C, 270 bar, 100 ppm Rh, 7 h), the process achieved 99.9% olefin conversion with 81.3% selectivity to 2,3-dimethylpentanal (108.5 g product per 100 g olefin feed) [1]. In contrast, the prior-art phosphine-containing rhodium catalyst (hydridocarbonyltris(triphenylphosphine)rhodium) yielded only 50% olefin conversion with 85–86% selectivity to the desired aldehyde, as reported by Stefani et al. (JACS, 1973) [2]. The roughly 2× improvement in conversion at comparable selectivity directly reduces feedstock waste and downstream separation burden, enhancing industrial economic viability.

Hydroformylation Catalyst efficiency Industrial scalability

Best-Fit Research and Industrial Application Scenarios for 2,3-Dimethylpent-3-en-1-ol (CAS 90388-39-9)


Scenario 1 — Stereochemically Defined Fragrance Ingredient Procurement for Structure-Odor Relationship Studies

When investigating the olfactory impact of double-bond configuration in branched unsaturated alcohols, procurement of the (Z)-isomer (CAS 90388-39-9) rather than the (E)-isomer (CAS 3778-92-5) is essential, as stereochemistry at the C3=C4 double bond is expected to influence odor character and threshold in a manner analogous to well-documented cis/trans allylic alcohol pairs . The lower vapor pressure of the (Z)-isomer (~0.9 mmHg at 25 °C) relative to the positional isomer 2,3-dimethyl-4-penten-2-ol (~2.22 mmHg) further positions it as a candidate for extended-release middle-note fragrance compositions [1].

Scenario 2 — Distillation-Centric Purification Process Design Leveraging Elevated Boiling Point

The ~16 °C higher boiling point of 2,3-dimethylpent-3-en-1-ol (158.7 °C predicted) compared to the regioisomeric tertiary alcohol 2,3-dimethyl-4-penten-2-ol (142.8 °C) provides a wider thermal separation window for fractional distillation purification . This differential enables more efficient removal of lower-boiling byproducts, including unreacted olefin feedstock and isomeric aldehyde impurities, when designing industrial-scale purification trains [1].

Scenario 3 — Formulation Design Requiring Elevated Lipophilicity for Enhanced Skin Substantivity

With an ACD/LogP of 1.98 — approximately 0.65 log units higher than the des-methyl analog cis-3-methylpent-3-en-1-ol (LogP 1.335) — 2,3-dimethylpent-3-en-1-ol partitions approximately 4.5-fold more favorably into hydrophobic matrices . This property makes it preferentially suitable for fragrance formulations targeting prolonged skin retention, where higher logP correlates with reduced wash-off and slower evaporative loss from the skin surface [1].

Scenario 4 — Cost-Efficient Industrial Sourcing via High-Conversion Hydroformylation Route

For procurement at kilogram-to-ton scale, the hydroformylation pathway disclosed in US 4,205,013A offers a decisive economic advantage: the non-phosphine rhodium carbonyl catalyst achieves 99.9% olefin conversion with 81.3% selectivity to the key intermediate 2,3-dimethylpentanal, effectively doubling per-pass yield compared to the prior-art phosphine-rhodium system (~50% conversion) . This route directly reduces feedstock cost, catalyst recycling complexity, and waste-stream volume, making it the preferred manufacturing basis for competitively priced 2,3-dimethylpent-3-en-1-ol [1].

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